An In-depth Technical Guide to tert-Butyl 4-hydroxybenzoate: Chemical Properties and Structure
An In-depth Technical Guide to tert-Butyl 4-hydroxybenzoate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of tert-Butyl 4-hydroxybenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, structural information, and relevant experimental protocols for the synthesis and analysis of this compound.
Chemical and Physical Properties
tert-Butyl 4-hydroxybenzoate is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1][2][3] It is also known by other names, including tert-Butyl p-hydroxybenzoate and 4-Hydroxybenzoic acid tert-butyl ester.[4] The quantitative physicochemical properties of tert-Butyl 4-hydroxybenzoate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [2][4][5] |
| Melting Point | 122-125 °C | [5] |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 121.5 ± 12.6 °C | [1] |
| LogP | 3.09 | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Refractive Index | 1.525 | [1] |
Chemical Structure
The structural details of tert-Butyl 4-hydroxybenzoate are fundamental for understanding its chemical behavior and reactivity.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-hydroxybenzoate | [4][5] |
| CAS Number | 25804-49-3 | [1][4][5] |
| SMILES | CC(C)(C)OC(=O)c1ccc(cc1)O | [2] |
| InChI | InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | [2][4][5] |
| InChIKey | WHWMOMRHHQLBQQ-UHFFFAOYSA-N | [2][5] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituents O1 [pos="0,2!", label="O"]; H1 [pos="-0.5,2.5!", label="H"]; C7 [pos="0,-2!", label="C"]; O2 [pos="-0.5,-2.7!", label="O"]; O3 [pos="0.5,-2.7!", label="O"]; C8 [pos="1.5,-3.2!", label="C"]; C9 [pos="1.5,-4.2!", label="CH₃"]; C10 [pos="0.8,-3.7!", label="CH₃"]; C11 [pos="2.2,-3.7!", label="CH₃"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O1 [label=""]; O1 -- H1 [label=""]; C4 -- C7 [label=""]; C7 -- O2 [label="="]; C7 -- O3 [label=""]; O3 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label=""]; C8 -- C11 [label=""];
// Aromaticity node [shape=none, label=""] aromatic1 [pos="-0.43,0!"]; node [shape=none, label=""] aromatic2 [pos="0.43,0!"]; node [shape=none, label=""] aromatic3 [pos="0,-0.5!"]; }
Experimental Protocols
Detailed methodologies for the synthesis and analysis of tert-Butyl 4-hydroxybenzoate are crucial for reproducible research.
Synthesis of tert-Butyl 4-hydroxybenzoate
Materials:
-
4-hydroxybenzoic acid
-
tert-Butanol
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated potassium carbonate (K₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-hydroxybenzoic acid and tert-butanol in dichloromethane (DCM).
-
Add a catalytic amount of DBU or DMAP to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, K₂CO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient elution of ethyl acetate in hexane to afford pure tert-butyl 4-hydroxybenzoate as a white crystalline solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of tert-Butyl 4-hydroxybenzoate in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
¹H NMR Spectroscopy: A typical ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H, aromatic), 6.84 ppm (doublet, 2H, aromatic), 5.29 ppm (singlet, 1H, OH), and 1.57 ppm (singlet, 9H, tert-butyl).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell, or a thin film can be cast on a salt plate.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key characteristic absorption bands for tert-Butyl 4-hydroxybenzoate include a broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is injected into a liquid chromatograph for separation, often using a C18 reverse-phase column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is dissolved in a volatile solvent like dichloromethane. The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron ionization) and detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
